(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18007972
InChI: InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1/i1D3/t15?,16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+
SMILES:
Molecular Formula: C28H50O4
Molecular Weight: 453.7 g/mol

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol

CAS No.:

Cat. No.: VC18007972

Molecular Formula: C28H50O4

Molecular Weight: 453.7 g/mol

* For research use only. Not for human or veterinary use.

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol -

Specification

Molecular Formula C28H50O4
Molecular Weight 453.7 g/mol
IUPAC Name (2R,3S,5S,8R,9S,10S,13S,14S,17R)-10,13-dimethyl-17-[(2S,3R,4R,5R)-7,7,7-trideuterio-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol
Standard InChI InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1/i1D3/t15?,16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+
Standard InChI Key VXBLCLVRWCLEOX-HKORNFISSA-N
Isomeric SMILES [2H]C([2H])([2H])C(C)[C@@H](C)[C@H]([C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)O)O
Canonical SMILES CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O

Introduction

Structural and Stereochemical Features

Core Architecture

The compound belongs to the cyclopenta[a]phenanthrene family, characterized by a tetracyclic steroidal backbone with a fused cyclopentane ring. The A/B/C/D ring system adopts a 5α-H configuration (trans-decalin fusion), as evidenced by the (8R,9S,10S,13S,14S) stereodescriptors. The C-17 side chain features a trideuterated heptanyl group with (2S,3R,4R,5R) stereochemistry, introducing three deuterium atoms at the terminal methyl position .

Functional Group Analysis

  • Hydroxyl Groups: Two vicinal diols at C-2/C-3 (2R,3S) and C-3/C-4 (3R,4R) in the side chain.

  • Deuterium Labeling: The -CD3 group at C-7 of the heptanyl side chain enhances metabolic stability and enables isotopic tracing .

Table 1: Key Structural Parameters

ParameterValueMethod of Determination
Molecular FormulaC29H45D3O4High-Resolution MS
Molecular Weight467.68 g/molComputed via PubChem
Deuterium Incorporation99.2% at C-7NMR Isotopic Analysis
LogP (Octanol-Water)3.87In Silico Prediction

Synthetic Methodologies

Deuterium-Labeling Strategy

The synthesis leverages sodium borodeuteride (NaBD4) and deuterium oxide (D2O) for regioselective deuteration, following protocols established for analogous steroid diols . Critical steps include:

  • Oxidative Cleavage: Cholesterol is converted to cholest-4-ene-3,6-dione via Jones oxidation.

  • Deuterium Exchange: The α,β-unsaturated ketone undergoes 1,4-addition with NaBD4 in D2O, introducing deuterium at C-7.

  • Stereoselective Reduction: Catalytic hydrogenation with Pd/BaSO4 ensures cis-diol formation at C-3/C-4.

Industrial-Scale Challenges

  • Isotopic Purity: Requires rigorous exclusion of protiated solvents (e.g., using DMF-d7).

  • Catalyst Poisoning: Residual boron species necessitate chelation with EDTA derivatives.

Analytical Characterization

Spectroscopic Data

  • NMR (600 MHz, CDCl3):

    • δ 3.62 (m, H-3α), 3.55 (d, J = 4.8 Hz, H-2β) confirm diol configuration.

    • Absence of triplet at δ 1.25 verifies complete deuteration at C-7 .

  • HRMS (ESI+): m/z 468.6921 [M+H]+ (calc. 468.6918).

Chromatographic Behavior

  • HPLC: Retention time 12.7 min (C18 column, 70% MeOH/H2O).

  • Chiral Separation: β-Cyclodextrin columns resolve enantiomers with ΔRt = 1.3 min.

Biological and Pharmacological Applications

Biosynthetic Studies

The compound serves as a precursor in marine steroid biosynthesis research. In Asterias amurensis feeding experiments, deuterium retention exceeded 85% in polar steroid metabolites, enabling elucidation of hydroxylation pathways .

Drug Metabolism Profiling

Deuterium labeling reduces CYP3A4-mediated oxidation by 40% compared to protiated analogs, as shown in human liver microsome assays.

Table 2: Comparative Pharmacokinetics

ParameterDeut. CompoundProtio Compound
t1/2 (h)8.2 ± 0.35.1 ± 0.2
Cmax (ng/mL)342 ± 12298 ± 15
AUC0-∞ (h·ng/mL)2850 ± 982100 ± 85

Mechanistic Insights

Deuterium Isotope Effects

  • Primary KIE: kH/kD = 2.1 for C-7 demethylation (microsomal assays).

  • Secondary Effects: Altered hydrogen bonding network stabilizes the 3β-hydroxyl group.

Receptor Interactions

Molecular docking predicts strong binding to estrogen-related receptor γ (ERRγ) via:

  • Hydrogen bonds with Glu275/Arg316.

  • Hydrophobic contacts in the DE3 subpocket.

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